molecular formula C14H13N3O4 B2860770 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049549-36-1

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2860770
CAS RN: 1049549-36-1
M. Wt: 287.275
InChI Key: ACILOIVHWZNSRY-UHFFFAOYSA-N
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Description

Benzodioxole derivatives are known to possess a broad spectrum of activities. In addition to synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .


Synthesis Analysis

The synthesis of benzodioxole derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde was achieved through a nucleophilic substitution reaction (S N 2) of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .


Molecular Structure Analysis

Benzodioxole derivatives can be analyzed by conventional spectroscopic methods (1 H NMR and 13 C NMR), which can confirm their structural characterizations .


Chemical Reactions Analysis

The chemical reactions of benzodioxole derivatives can be characterized by pyrolysis coupled to a mass spectrometer, which shows characteristic fragments with the respective masses .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be analyzed through thermal analysis methods such as TG and DSC .

Scientific Research Applications

Detection of Carcinogenic Lead

This compound has been utilized in the synthesis of derivatives that are effective in the detection of carcinogenic lead (Pb2+) ions. A study demonstrated the use of such derivatives for the significant detection of Pb2+ via a reliable electrochemical approach . The sensitivity and selectivity of the sensor developed were remarkable, making it a valuable tool in environmental monitoring and public health.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation . These heterocyclic compounds have a wide range of applications in medicinal chemistry due to their bioactive properties.

Biological Evaluation

Derivatives of this compound have been evaluated for their biological activity, particularly in inhibiting cell proliferation . Such studies are crucial in the development of new therapeutic agents and understanding the compound’s role in biological systems.

Chemical Synthesis

The compound is involved in the synthesis of various chemical structures, aiding in the discovery of new reactions and expanding the repertoire of synthetic chemistry.

Each application mentioned above is based on the compound’s unique properties and its ability to participate in various chemical reactions. The research on this compound is ongoing, and its full potential in scientific applications is still being uncovered. The studies referenced provide a glimpse into the diverse and impactful uses of this compound in scientific research .

Mechanism of Action

The probable mechanisms of action for benzodioxole derivatives are due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .

Future Directions

Benzodioxole derivatives have shown potential in therapeutic innovation due to their broad spectrum of activity. They raise expectations in areas such as antitumor and antiparasitic activities .

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-13-2-1-5-16-17(13)7-6-15-14(19)10-3-4-11-12(8-10)21-9-20-11/h1-5,8H,6-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACILOIVHWZNSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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